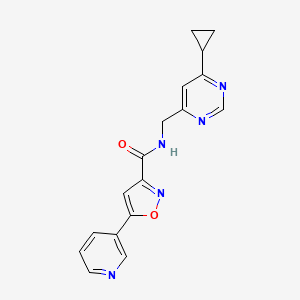

![molecular formula C11H12N2O B2990949 4-{[trans-2-Hydroxycyclobutyl]amino}benzonitrile CAS No. 2413365-20-3](/img/structure/B2990949.png)

4-{[trans-2-Hydroxycyclobutyl]amino}benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-{[trans-2-Hydroxycyclobutyl]amino}benzonitrile” is a chemical compound with the CAS Number: 2413365-20-3 . It has a molecular weight of 188.23 and is in the form of an oil .

Molecular Structure Analysis

The IUPAC name of this compound is 4-((((1S,2S)-2-hydroxycyclobutyl)amino)benzonitrile . The InChI code is 1S/C11H12N2O/c12-7-8-1-3-9(4-2-8)13-10-5-6-11(10)14/h1-4,10-11,13-14H,5-6H2/t10-,11-/m0/s1 .Physical And Chemical Properties Analysis

This compound is in the form of an oil . It has a molecular weight of 188.23 .Scientific Research Applications

Androgen Receptor Antagonism

A study by Li et al. (2008) focused on the design and synthesis of a novel, nonsteroidal androgen receptor antagonist, which is used for sebum control and the treatment of androgenetic alopecia. This compound shows potential for dermatological applications due to its potent, selective activity and reduced risk of systemic side effects due to rapid metabolism. The study highlighted the importance of reducing potential phototoxicity through structural modification, which could be relevant for developing similar compounds like 4-{[trans-2-Hydroxycyclobutyl]amino}benzonitrile in dermatology (Li et al., 2008).

Cancer Research

Pilon et al. (2020) synthesized a family of iron(II)-cyclopentadienyl compounds showing strong activity against colorectal and triple-negative breast cancer cells. This research demonstrates the potential of specific molecular structures in targeting cancer cells, indicating that similarly structured compounds, including benzonitrile derivatives, might offer new avenues for cancer treatment (Pilon et al., 2020).

Materials Science

Sheng et al. (2014) explored the synthesis of high-performance bisphthalonitrile resins cured with self-catalyzed 4-aminophenoxy phthalonitrile. These materials exhibited outstanding thermal stability and mechanical properties, which could be relevant for applications of 4-{[trans-2-Hydroxycyclobutyl]amino}benzonitrile in developing new materials with high performance in extreme conditions (Sheng et al., 2014).

Environmental Studies

McGuire et al. (2018) reported the detection of the aromatic molecule benzonitrile in the interstellar medium, providing insights into the composition of aromatic materials in space. This discovery highlights the broader relevance of benzonitrile derivatives in understanding cosmic chemistry and the formation of complex organic molecules in interstellar environments (McGuire et al., 2018).

Safety and Hazards

The safety data sheet for a similar compound, benzonitrile, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Mechanism of Action

Mode of Action

It’s worth noting that compounds with similar structures have been known to participate in cycloaddition reactions . These reactions often involve the formation of rings through addition to double or triple bonds .

Biochemical Pathways

Based on its structure, it may be involved in cycloaddition reactions, which can affect a variety of biochemical pathways .

properties

IUPAC Name |

4-[[(1S,2S)-2-hydroxycyclobutyl]amino]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c12-7-8-1-3-9(4-2-8)13-10-5-6-11(10)14/h1-4,10-11,13-14H,5-6H2/t10-,11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPLMXOSBJGJER-QWRGUYRKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1NC2=CC=C(C=C2)C#N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@H]1NC2=CC=C(C=C2)C#N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

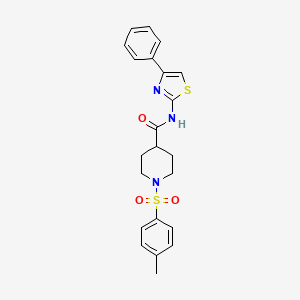

![2-[(4-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2990870.png)

![methyl 4-{[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2990874.png)

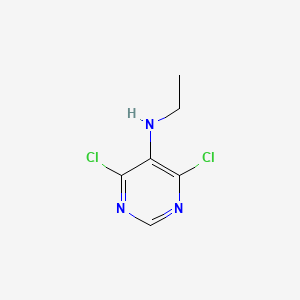

![Tert-butyl 5-(2-chloropyrimidine-5-carbonyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2990876.png)

![N-(2-ethyl-6-methylphenyl)-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2990879.png)

![1-(2,5-dimethylphenyl)-4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2990882.png)

![1-(2-Chlorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2990884.png)

![2-Chloro-1-[2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]morpholin-4-yl]propan-1-one](/img/structure/B2990886.png)